molecular formula C19H21FN2O4S B4498522 3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4498522
M. Wt: 392.4 g/mol
InChI Key: PUPZUNJIQFVOPS-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methoxy group, a piperidine ring, and a sulfonamide group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Nitration and Reduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of functional groups with nucleophiles such as hydroxide or alkoxide ions .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-fluoro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonamide group, in particular, enhances its potential as a pharmaceutical agent due to its ability to form strong hydrogen bonds and interact with biological targets .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-18-10-9-16(13-17(18)20)27(24,25)21-15-7-5-14(6-8-15)19(23)22-11-3-2-4-12-22/h5-10,13,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZUNJIQFVOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
3-FLUORO-4-METHOXY-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

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